[3-(2-Methoxyethyl)morpholin-4-yl]-pyrimidin-5-ylmethanone
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Overview
Description
[3-(2-Methoxyethyl)morpholin-4-yl]-pyrimidin-5-ylmethanone: is a chemical compound that features a morpholine ring substituted with a 2-methoxyethyl group and a pyrimidine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methoxyethyl)morpholin-4-yl]-pyrimidin-5-ylmethanone typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Substitution with 2-Methoxyethyl Group: The morpholine ring is then substituted with a 2-methoxyethyl group using appropriate alkylation reactions.
Attachment of Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where the morpholine derivative reacts with a pyrimidine precursor.
Formation of Methanone Group: Finally, the methanone group is introduced through a carbonylation reaction, completing the synthesis of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes but optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the methanone group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products Formed:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which [3-(2-Methoxyethyl)morpholin-4-yl]-pyrimidin-5-ylmethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- [3-(2-Methoxyethyl)morpholin-4-yl]sulfonyl-4-methylbenzoic acid
- 4-Hydroxy-2-quinolones
- Polyazamacrocyclic compounds
Comparison:
- [3-(2-Methoxyethyl)morpholin-4-yl]sulfonyl-4-methylbenzoic acid: This compound also features a morpholine ring but differs in its sulfonyl and benzoic acid groups, which may confer different chemical properties and applications.
- 4-Hydroxy-2-quinolones: These compounds have a quinolone core and are known for their pharmaceutical activities, making them valuable in drug research .
- Polyazamacrocyclic compounds: These compounds are used for metal ion complexation and have applications in various fields, including medicine and environmental science .
Properties
IUPAC Name |
[3-(2-methoxyethyl)morpholin-4-yl]-pyrimidin-5-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-17-4-2-11-8-18-5-3-15(11)12(16)10-6-13-9-14-7-10/h6-7,9,11H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHPOFUESMUSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1COCCN1C(=O)C2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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